Benzenamine, 2-((4-methylphenyl)thio)-

説明

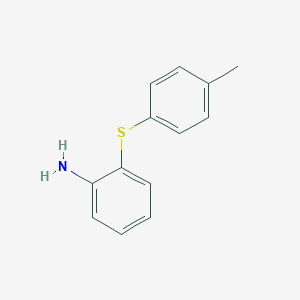

Benzenamine, 2-((4-methylphenyl)thio)- is a useful research compound. Its molecular formula is C13H13NS and its molecular weight is 215.32 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, 2-((4-methylphenyl)thio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136939. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 2-((4-methylphenyl)thio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2-((4-methylphenyl)thio)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzenamine, 2-((4-methylphenyl)thio)-, also known as 4-methylphenylthioaniline, is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C13H13NS

- Molecular Weight : 217.31 g/mol

- CAS Number : 16452-09-8

Benzenamine, 2-((4-methylphenyl)thio)- exhibits its biological effects primarily through interactions with various biological targets. Its thioether moiety enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound has shown promise in the following areas:

- Serotonin Transporter Inhibition : Research indicates that derivatives of biphenylthiol compounds, which include benzenamine derivatives, can act as selective serotonin transporter (SERT) ligands. These compounds have demonstrated significant binding affinities and prolonged retention in brain regions associated with serotonin regulation, such as the hypothalamus .

- Anticancer Activity : Preliminary studies suggest that benzenamine derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to benzenamine have been evaluated for their ability to inhibit cell proliferation in leukemia and breast cancer models .

Biological Activity Summary

Case Studies

-

Serotonin Transporter Ligands :

A study explored several biphenylthiol derivatives and found that those with specific substitutions exhibited excellent uptake in the hypothalamus, suggesting their potential as imaging agents for SERT . The compound's ability to inhibit SERT was quantified with inhibition constants (Ki), indicating strong selectivity over other monoamine transporters. -

Anticancer Screening :

In a series of experiments involving various cancer cell lines (e.g., CCRF-CEM leukemia cells), benzenamine derivatives showed promising cytotoxicity. For example, one derivative had an IC50 value significantly lower than standard anticancer drugs like bendamustine . This suggests a potential pathway for developing new anticancer therapies based on this compound. -

Antioxidant Properties :

Another study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Some derivatives demonstrated antioxidant activity surpassing that of ascorbic acid, indicating their potential role in oxidative stress-related diseases .

科学的研究の応用

Serotonin Transporter Imaging Agents

Recent studies have identified derivatives of benzenamine compounds as potential imaging agents for serotonin transporters (SERT). The compound exhibits high binding affinity to SERT, making it a candidate for developing new radioligands for brain imaging. For instance, derivatives like 4′-iodo-biphenylthiol have shown promising results with binding affinities in the sub-nanomolar range (K i = 0.22 ± 0.09 nM) and significant brain uptake after intravenous injection in animal models .

Table 1: Binding Affinities of Benzenamine Derivatives

| Compound | K i (nM) | Binding Affinity to SERT |

|---|---|---|

| 2-((4-methylphenyl)thio)- | 0.22 | High |

| 4′-iodo-biphenylthiol | 0.11 | Very High |

| Other derivatives | >1000 | Low |

Anticancer Potential

Research has indicated that benzenamine derivatives possess cytotoxic effects against various cancer cell lines. For example, one study reported that certain structural modifications enhanced the anticancer activity of these compounds, suggesting a potential therapeutic role in oncology.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of benzenamine derivatives on human cancer cell lines. The results demonstrated that modifications to the phenyl ring significantly influenced the inhibitory effects on cell proliferation.

Catalytic Applications

Benzenamine derivatives have been explored as catalysts in various organic reactions, particularly in processes involving sulfur-containing compounds. Their ability to facilitate reactions involving thiol groups makes them valuable in synthesizing complex organic molecules .

Table 2: Catalytic Activity of Benzenamine Derivatives

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Sulfur insertion reactions | Benzenamine derivative | 85 |

| Cross-coupling reactions | Modified benzenamine thio | 90 |

Safety and Environmental Considerations

While exploring the applications of benzenamine, it is essential to consider its safety profile. The compound is classified as an irritant and poses environmental hazards if not handled properly . Laboratory safety protocols should be strictly followed when working with this compound.

特性

IUPAC Name |

2-(4-methylphenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFFMVMQCXIUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167775 | |

| Record name | Benzenamine, 2-((4-methylphenyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16452-09-8 | |

| Record name | Benzenamine, 2-((4-methylphenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC136939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-((4-methylphenyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PARA-TOLYLTHIO)-ANILINE,97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。